molecular formula C13H15NOS B2859147 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine CAS No. 2097888-32-7

4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine

Cat. No.: B2859147
CAS No.: 2097888-32-7
M. Wt: 233.33
InChI Key: LMBWFJSJQQIUEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropylidene-1-(thiophene-3-carbonyl)piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel therapeutic agents. Its molecular structure, which incorporates a piperidine ring tethered to a thiophene carbonyl group and a cyclopropylidene moiety, is often explored to modulate biological activity and physicochemical properties. Compounds featuring the 1-(thiophene-3-carbonyl)piperidine scaffold have been identified as key intermediates or target molecules in drug discovery efforts . Specifically, piperidine-substituted heterocycles are being actively investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, demonstrating enhanced efficacy against a wide spectrum of drug-resistant virus strains . The strategic incorporation of the cyclopropylidene group is a common medicinal chemistry tactic, potentially aimed at optimizing the compound's metabolic stability, conformational freedom, and its interaction with enzymatic binding pockets. This makes this compound a valuable chemical tool for researchers studying structure-activity relationships (SAR), conducting target identification, and performing lead optimization in antiviral and other therapeutic areas. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(4-cyclopropylidenepiperidin-1-yl)-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c15-13(12-5-8-16-9-12)14-6-3-11(4-7-14)10-1-2-10/h5,8-9H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBWFJSJQQIUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine involves its interaction with specific molecular targets. The thiophene moiety can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Core Piperidine Derivatives

  • Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine-1-Carboxylate (): Structural Differences: Lacks the cyclopropylidene group and thiophene-carbonyl substituent; instead, it contains a benzyl ester and an ethoxy-oxopropyl side chain. Functional Implications: The ethoxy-oxopropyl group may enhance solubility in polar solvents compared to the hydrophobic cyclopropylidene group in the target compound.

Piperidine-Amide Derivatives

  • 1-(3-Cyano-3,3-Diphenylpropyl)-4-(1-Piperidino)Piperidine-4-Carboxylic Acid Amide (): Structural Differences: Features a diphenylpropyl-cyano side chain and a piperidine-carboxamide group. The absence of a fused cyclopropane or thiophene moiety limits conformational rigidity. Functional Implications: The diphenyl and cyano groups may improve lipophilicity and CNS penetration compared to the thiophene-carbonyl group, which offers moderate hydrophilicity due to sulfur’s electronegativity.

Fluorophenyl-Substituted Piperidines ():

  • Example : 4-(4-Fluorophenyl)-4-Hydroxy Piperidine derivatives.
  • Structural Differences : Fluorophenyl groups introduce strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.
  • Functional Implications : Fluorine substitution often enhances metabolic stability and bioavailability, whereas the thiophene group may increase susceptibility to oxidative metabolism.

Comparative Data Table

Property 4-Cyclopropylidene-1-(Thiophene-3-Carbonyl)Piperidine Benzyl 4-(3-Ethoxy-3-Oxopropyl)Piperidine () 4-(4-Fluorophenyl)-4-Hydroxy Piperidine ()
Molecular Weight (g/mol) ~275 (estimated) ~307 ~225
Key Functional Groups Cyclopropylidene, thiophene-carbonyl Ethoxy-oxopropyl, benzyl ester Fluorophenyl, hydroxyl
Solubility Moderate (polar aprotic solvents) High (polar solvents) Low (hydrophobic)
Potential Applications Kinase inhibition, CNS modulation Synthetic intermediate Antipsychotic agents
Stability Moderate (cyclopropane strain) High High (fluorine stabilization)

Research Findings and Implications

  • Electronic Effects : The thiophene-3-carbonyl group provides a balance of electron donation (via sulfur) and withdrawal (via carbonyl), distinct from the electron-deficient fluorophenyl groups in compounds .
  • Metabolic Considerations : Thiophene-containing compounds are prone to oxidation via cytochrome P450 enzymes, whereas fluorophenyl analogs () exhibit slower metabolic degradation .

Biological Activity

4-Cyclopropylidene-1-(thiophene-3-carbonyl)piperidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H13N2O1S\text{C}_{13}\text{H}_{13}\text{N}_{2}\text{O}_{1}\text{S}

This structure features a piperidine ring, a cyclopropylidene group, and a thiophene carbonyl moiety, which contribute to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The piperidine ring enhances lipophilicity and facilitates interaction with various receptors, while the thiophene carbonyl group may play a crucial role in binding affinity and selectivity.

  • Anticancer Activity : Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Research indicates that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : There is emerging evidence that compounds containing thiophene rings possess antimicrobial activity. This suggests potential applications for this compound in treating infections .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving cyclization reactions between thiophene derivatives and piperidine precursors.

Synthetic Route Overview

  • Starting Materials : Thiophene derivatives and cyclopropylidene piperidine precursors.
  • Reaction Conditions : Reactions typically involve heating under reflux conditions in the presence of catalysts such as Lewis acids or bases.
  • Yield : The overall yield of the synthesis can vary significantly based on reaction conditions, ranging from 40% to 85% depending on the specific methodology used .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the cytotoxic effects of various piperidine derivatives, including those structurally related to our compound, against FaDu hypopharyngeal tumor cells. The results demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin, indicating the potential for further development as an anticancer agent .

Case Study 2: Neuroprotective Properties

A recent investigation examined the effects of piperidine derivatives on AChE inhibition. The study found that compounds with similar structures showed significant inhibition rates, suggesting potential applications in Alzheimer's disease treatment through improved cholinergic function .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

Compound NameAnticancer ActivityNeuroprotective EffectsAntimicrobial Properties
Compound AModerateYesNo
Compound BHighModerateYes
This compound High Yes Potential

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-cyclopropylidene-1-(thiophene-3-carbonyl)piperidine, and what critical reaction conditions ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step procedures. For example, thiophene-3-carbonyl chloride can be coupled to a piperidine scaffold under anhydrous conditions using a base like triethylamine to facilitate nucleophilic acyl substitution . Cyclopropane ring formation may employ transition-metal-catalyzed reactions (e.g., Simmons-Smith cyclopropanation) or photochemical methods. Key factors include temperature control (e.g., −78°C for sensitive intermediates) and catalyst selection (e.g., Pd-based catalysts for cross-coupling) . Purification via column chromatography or recrystallization is critical to isolate the product from by-products .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropane protons) and thiophene carbonyl groups (δ ~160–170 ppm for C=O) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • X-ray Crystallography : Resolves stereochemistry and conformational stability, particularly for the cyclopropane moiety .
  • HPLC : Ensures purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How does the cyclopropane ring influence conformational stability and interactions with biological targets?

  • Methodological Answer : The cyclopropane ring imposes torsional strain, restricting rotational freedom and stabilizing specific conformations. Computational modeling (e.g., DFT calculations or molecular dynamics simulations) predicts preferred binding poses to targets like enzymes or receptors . Experimental validation via X-ray crystallography (as in related piperidine-thiophene structures ) reveals key interactions, such as hydrophobic contacts between the cyclopropane and target pockets. Comparative studies with non-cyclopropane analogs can quantify strain effects on binding affinity .

Q. What strategies resolve discrepancies in reported biological activities of thiophene-piperidine derivatives across studies?

  • Methodological Answer :

  • Assay Standardization : Validate biological activity using orthogonal assays (e.g., enzyme inhibition + cell-based assays) to rule out false positives .
  • Structural Confirmation : Ensure compound identity via X-ray or 2D NMR, as impurities or stereochemical variations (e.g., cis/trans cyclopropane) may skew results .
  • Meta-Analysis : Compare studies using standardized metrics (e.g., IC50, Ki) and adjust for experimental variables (e.g., buffer pH, incubation time) .

Q. What in silico approaches predict the ADMET properties of this compound?

  • Methodological Answer :

  • QSAR Models : Train models on PubChem datasets of piperidine derivatives to predict solubility, permeability, and metabolic stability .
  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic liability .
  • Physicochemical Profiling : Calculate logP (via RDKit or ACD/Labs) to estimate blood-brain barrier penetration .

Data Contradiction Analysis

Q. How to address conflicting data on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
  • Mechanistic Studies : Use LC-MS to identify degradation products (e.g., hydrolysis of the thiophene carbonyl group) and propose degradation pathways .
  • Cross-Study Comparison : Reconcile discrepancies by aligning experimental conditions (e.g., ionic strength, temperature) with literature protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.